molecular formula C15H11N3OS B2983642 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole CAS No. 314746-64-0

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole

Cat. No.: B2983642
CAS No.: 314746-64-0
M. Wt: 281.33
InChI Key: OPZUGZVPWZADKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole (CAS: 112230-16-7) is a heterocyclic organic molecule with the molecular formula C₁₅H₁₂N₄S and a molecular weight of 280.348 g/mol . Its structure comprises two fused aromatic systems:

  • An imidazo[1,2-a]pyridine moiety, a bicyclic scaffold known for its pharmacological relevance in drug discovery (e.g., antiviral and anticancer applications).
  • A benzo[d]oxazole (or benzoxazole) ring, a six-membered aromatic system containing oxygen and nitrogen, which enhances metabolic stability and binding affinity in medicinal chemistry.
    These two units are linked via a thioether (-S-) bridge, a feature that modulates electronic properties and influences intermolecular interactions.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZUGZVPWZADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzo[d]oxazole moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the imidazo[1,2-a]pyridine ring, which is then coupled with a thiol-substituted benzo[d]oxazole under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling molecules, thereby modulating cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Thiadiazole-Fused 1,4-Benzodioxine Derivatives

describes the synthesis of 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (e.g., compound II ). Key differences include:

  • Core Structure : The target compound contains imidazopyridine and benzoxazole , whereas derivatives feature 1,4-benzodioxine fused with thiadiazole .
  • Synthesis : The thiadiazole derivatives in are synthesized via condensation of thiosemicarbazide with benzodioxine intermediates under sodium acetate catalysis. In contrast, the target compound likely requires alkylation or nucleophilic substitution to form the thioether linkage .

Quinazolinone and Thiazole Derivatives

reports quinazolin-4(3H)-one derivatives (e.g., compound 2) and thiazole analogs (e.g., 11a-c). Notable comparisons:

  • Heterocycle Diversity: Quinazolinones (e.g., 2) contain a benzene fused to a pyrimidinone, distinct from the imidazopyridine-benzoxazole system. Thiazoles (e.g., 11a-c) incorporate sulfur and nitrogen in a five-membered ring, differing from the six-membered benzoxazole .
  • Bioactivity: Quinazolinones and thiazoles in demonstrated analgesic activity in screening assays.

Triazole and Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives (e.g., 12a-c in ) share a thioamide (-N-C-S) group, contrasting with the thioether in the target compound.

  • Reactivity : Thioamides participate in cyclization reactions (e.g., forming triazoles or thiadiazoles), whereas thioethers are less reactive but improve metabolic stability .
  • Pharmacokinetics : The thioether linkage may reduce susceptibility to oxidative degradation compared to thioamides.

Data Table: Comparative Analysis

Compound Class Example Structure Molecular Formula Molecular Weight Key Heterocycles Functional Groups Reported Bioactivity
Target Compound Benzo[d]oxazole-imidazopyridine C₁₅H₁₂N₄S 280.348 Benzo[d]oxazole, Imidazopyridine Thioether (-S-) Undocumented
1,4-Benzodioxine-thiadiazole Compound II () C₁₀H₉N₃O₂S 235.26 1,4-Benzodioxine, Thiadiazole Hydrazine-carbothioamide Undocumented
Quinazolinone () Compound 2 C₉H₆Br₂N₂O 340.97 Quinazolin-4(3H)-one Bromine substituents Analgesic
Thiazole () Compound 11a C₁₉H₁₅Br₂N₃OS 493.22 Thiazole, Quinazolinone Bromine, Thioether Analgesic

Biological Activity

The compound 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is a heterocyclic structure that integrates both imidazo[1,2-a]pyridine and benzo[d]oxazole moieties. This unique combination is associated with diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C15H11N3OS\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}\text{S}

This compound features a thioether linkage that enhances its interaction with biological targets. The imidazo[1,2-a]pyridine component is known for its role in various biological activities, while the benzo[d]oxazole framework contributes to its pharmacological profile .

Antimicrobial Activity

Research indicates that compounds containing imidazo[1,2-a]pyridine and benzo[d]oxazole structures exhibit significant antimicrobial properties. The imidazo[1,2-a]pyridine scaffold has shown effectiveness against various bacterial and fungal strains . In vitro studies demonstrate that derivatives of this compound can inhibit the growth of pathogens, suggesting potential applications in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, studies have reported growth inhibition percentages of 54.25% and 38.44% against these cell lines respectively . Molecular docking studies suggest that this compound may interact with specific targets involved in cancer progression.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in experimental models, indicating its potential for treating inflammatory diseases . The mechanism involves modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological profile of this compound. The presence of specific functional groups influences its binding affinity to biological targets. For example:

Structural Feature Biological Activity
Imidazo[1,2-a]pyridineAntimicrobial, anticancer
Benzo[d]oxazoleAntiviral, anti-inflammatory
Thioether linkageEnhanced binding to receptors/enzyme

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Benzo[d]oxazole : The thioether linkage is introduced by reacting the imidazo derivative with a thiol-substituted benzo[d]oxazole under acidic or basic conditions.

These synthetic routes are optimized for yield and purity to facilitate further research and potential industrial applications .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Anticancer Activity : A recent study investigated a series of imidazopyridine derivatives and their effects on various cancer cell lines. Results indicated that modifications in the imidazo structure significantly enhanced cytotoxicity against specific cancer types .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiol-containing compounds similar to this compound. Findings suggested substantial inhibition of inflammatory markers in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.